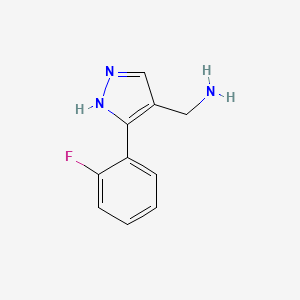
(3-(2-Fluorophenyl)-1H-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-フルオロフェニル)-1H-ピラゾール-4-イル)メタンアミン: は、ピラゾール環にフルオロフェニル基とメタンアミン基が置換された有機化合物です。
準備方法
合成経路と反応条件
(3-(2-フルオロフェニル)-1H-ピラゾール-4-イル)メタンアミンの合成は、通常、ピラゾール環の形成、続いてフルオロフェニル基とメタンアミン基の導入を伴います。一般的な方法の1つは、2-フルオロベンズアルデヒドとヒドラジンを反応させて対応するヒドラゾンを形成し、その後環化させてピラゾール環を形成する方法です。 メタンアミン基は、ホルムアルデヒドとナトリウムシアノボロハイドライドなどの還元剤を用いた還元アミノ化によって導入できます .
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を使用しますが、大規模生産向けに最適化されています。これには、連続フロー反応器や自動化システムの使用が含まれ、一貫した品質と収率が確保されます。 溶媒、触媒、反応条件の選択も、コストと環境への影響を最小限に抑えるように最適化されています .
化学反応の分析
反応の種類
(3-(2-フルオロフェニル)-1H-ピラゾール-4-イル)メタンアミンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には次のものがあります。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン、アルキル化剤.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化により対応するケトンまたはカルボン酸が生成される場合があり、置換反応によってフルオロフェニル環にさまざまな官能基が導入される場合があります .
科学研究への応用
化学
化学において、(3-(2-フルオロフェニル)-1H-ピラゾール-4-イル)メタンアミンは、より複雑な分子の合成のためのビルディングブロックとして使用されています。
生物学
生物学的研究において、この化合物は、生体活性分子の可能性について研究されています。 予備的な研究では、特定の酵素や受容体の阻害剤として有望であることが示されており、薬物開発の候補となっています .
医学
医学において、(3-(2-フルオロフェニル)-1H-ピラゾール-4-イル)メタンアミンは、その潜在的な治療用途について調査されています。 特定の分子標的に結合する能力から、がんや神経疾患などのさまざまな疾患の治療のための潜在的な候補となっています .
工業
工業部門では、この化合物は、独自の特性を持つ新素材の開発に使用されています。 ポリマーやその他の材料への組み込みにより、性能と機能性を向上させることができます .
科学的研究の応用
Chemistry
In chemistry, (3-(2-Fluorophenyl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
作用機序
(3-(2-フルオロフェニル)-1H-ピラゾール-4-イル)メタンアミンの作用機序には、特定の分子標的との相互作用が関与しています。酵素や受容体に結合し、その活性を調節することで、さまざまな生物学的効果をもたらします。 関与する正確な経路は、特定の用途と標的によって異なります .
類似化合物の比較
類似化合物
- (2-フルオロフェニル)メタンアミン
- (4-フルオロフェニル)メタンアミン
- (5-(2-フルオロフェニル)-1H-ピロール-3-イル)メタンアミン
ユニークさ
(3-(2-フルオロフェニル)-1H-ピラゾール-4-イル)メタンアミンを類似化合物と区別するものは、ピラゾール環、フルオロフェニル基、メタンアミン基のユニークな組み合わせです。 この構造は、さまざまな用途に価値のある明確な化学的および生物学的特性を提供します .
類似化合物との比較
Similar Compounds
- (2-Fluorophenyl)methanamine
- (4-Fluorophenyl)methanamine
- (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanamine
Uniqueness
What sets (3-(2-Fluorophenyl)-1H-pyrazol-4-yl)methanamine apart from similar compounds is its unique combination of a pyrazole ring with a fluorophenyl and methanamine group. This structure provides distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C10H10FN3 |
|---|---|
分子量 |
191.20 g/mol |
IUPAC名 |
[5-(2-fluorophenyl)-1H-pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)10-7(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) |
InChIキー |
OLLFRWBSAHOSCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)CN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)
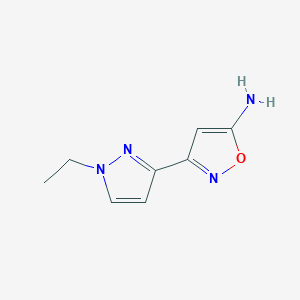
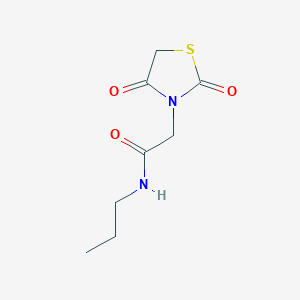



![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)
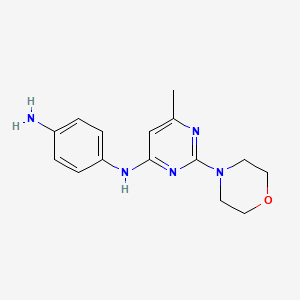


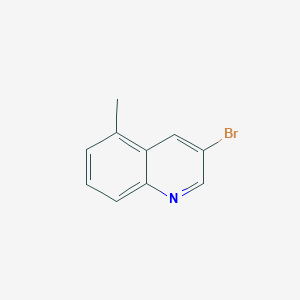


![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)
